Tetranor-PGDM (11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2) [ , , ]. PGD2 itself is a cyclooxygenase (COX) product of arachidonic acid [ ]. It serves as a sensitive and non-invasive biomarker for monitoring in vivo mast cell activation [ , ]. Elevated levels of tetranor-PGDM are observed in a variety of conditions associated with mast cell activation, including food allergy [ , , , ], aspirin-intolerant asthma [ , , ], and muscular dystrophy [ , ]. Its presence in urine allows for convenient and non-invasive monitoring of these conditions.
Monitoring Mast Cell Activation: Tetranor-PGDM serves as a reliable indicator of mast cell activation in vivo, providing insights into conditions like systemic mastocytosis, allergic reactions (including food allergies), and inflammatory diseases like rheumatoid arthritis [ , ].
Assessing Disease Severity: Research suggests a correlation between urinary tetranor-PGDM levels and the severity of allergic reactions, particularly in children with food allergies [ ].
Evaluating Treatment Efficacy: Monitoring tetranor-PGDM levels holds promise in assessing the effectiveness of therapeutic interventions for diseases like food allergies and muscular dystrophy [ , ].
Non-invasive Diagnostic Tool: The presence of tetranor-PGDM in urine enables its use as a non-invasive diagnostic tool for conditions like muscular dystrophy and food allergies [ , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: